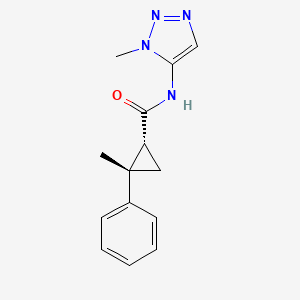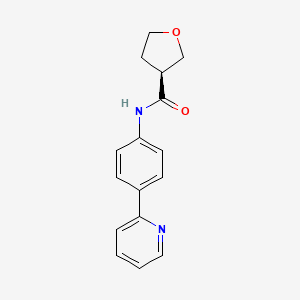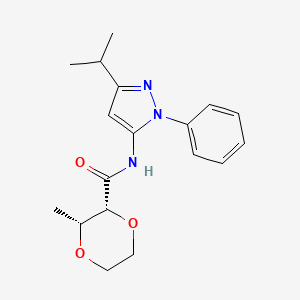![molecular formula C17H21N3O2 B7353615 2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid](/img/structure/B7353615.png)
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid involves inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a class of inflammatory mediators. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Apart from its anti-inflammatory and analgesic effects, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which may have implications in the prevention of cardiovascular diseases. Additionally, this compound has been found to exhibit antioxidant properties, which may have implications in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, one limitation of this compound is that it exhibits low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid. One area of research is the development of novel analogs of this compound with improved solubility and potency. Additionally, further studies are needed to explore the potential cardiovascular and antioxidant effects of this compound. Finally, research is needed to explore the potential therapeutic applications of this compound in other inflammatory disorders beyond rheumatoid arthritis and osteoarthritis.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in the treatment of various inflammatory conditions. Its mechanism of action and biochemical effects are well understood, and it has several advantages for lab experiments. However, further research is needed to explore its potential cardiovascular and antioxidant effects and to develop novel analogs with improved solubility and potency.
Synthesemethoden
The synthesis of 2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid involves several steps. The starting material for the synthesis is cyclopentadiene, which is reacted with maleic anhydride to form the Diels-Alder adduct. This adduct is then reacted with methylamine and phenylhydrazine to form the pyrazole ring. The resulting compound is then reacted with (1R,3S)-3-aminocyclopentanecarboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders.
Eigenschaften
IUPAC Name |
2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(22)9-12-6-7-15(8-12)18-10-14-11-19-20-17(14)13-4-2-1-3-5-13/h1-5,11-12,15,18H,6-10H2,(H,19,20)(H,21,22)/t12-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPASSQEKIPEAU-DOMZBBRYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)NCC2=C(NN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)NCC2=C(NN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[5-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindol-3a-yl]-1,2,4-oxadiazol-3-yl]-5-methyl-2,3-dihydro-1H-indolizin-7-one](/img/structure/B7353536.png)
![(3aS,7aS)-3a-[3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353548.png)
![5-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]-3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7353556.png)
![(2S,3R)-N-[2-(5-chlorothiophen-2-yl)pyridin-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353564.png)
![(3R)-1-[5-(3,3-dimethyl-2H-1-benzofuran-5-yl)-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7353571.png)

![5-[2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyrimidin-5-yl]-2,3-dihydroinden-1-one](/img/structure/B7353578.png)
![(2S,3R)-2-cyclopropyl-N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7353581.png)

![(3aR,6aR)-N-[(2S)-1-amino-1-oxopentan-2-yl]-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B7353592.png)


![2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide](/img/structure/B7353625.png)
